molecular formula C18H13N B289769 4-Phenylcyclopenta[c]quinolizine

4-Phenylcyclopenta[c]quinolizine

Cat. No. B289769
M. Wt: 243.3 g/mol
InChI Key: XXXIVJPSSXIDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is a bicyclic molecule that contains a quinolizine ring fused with a cyclopentene ring and a phenyl group attached to the quinolizine ring.

Scientific Research Applications

4-Phenylcyclopenta[c]quinolizine has been studied for its potential applications in various fields of science. One of the major areas of research is in the field of organic electronics, where this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Another area of research is in the field of medicinal chemistry, where 4-Phenylcyclopenta[c]quinolizine has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division.

Mechanism of Action

The mechanism of action of 4-Phenylcyclopenta[c]quinolizine involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This mechanism of action is similar to that of colchicine, which is a well-known anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenylcyclopenta[c]quinolizine exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, which is a programmed cell death process that occurs in response to cellular stress. In addition, 4-Phenylcyclopenta[c]quinolizine has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-Phenylcyclopenta[c]quinolizine is its potential as an anti-cancer agent. This compound exhibits cytotoxic activity against various cancer cell lines and has shown promising results in preclinical studies. Another advantage is its potential as a building block for the synthesis of organic semiconductors, which may have applications in the development of OLEDs and organic solar cells.
One of the limitations of 4-Phenylcyclopenta[c]quinolizine is its cytotoxicity, which may limit its use in clinical applications. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research of 4-Phenylcyclopenta[c]quinolizine. One direction is the development of more efficient and scalable synthesis methods. Another direction is the optimization of the anti-cancer activity of this compound through structural modifications and the development of prodrugs. In addition, further studies are needed to investigate the potential applications of 4-Phenylcyclopenta[c]quinolizine in the field of organic electronics and to explore its anti-inflammatory activity.

Synthesis Methods

The synthesis of 4-Phenylcyclopenta[c]quinolizine can be achieved through various methods. One of the most common methods is the intramolecular cyclization of N-aryl-2-alkynylbenzylamines, which involves the reaction of an amine with an alkyne in the presence of a catalyst. The resulting intermediate undergoes a cyclization reaction to form the bicyclic compound. Another method involves the reaction of a 2-arylindole with an alkyne in the presence of a palladium catalyst. This method has been shown to be efficient and scalable for the synthesis of 4-Phenylcyclopenta[c]quinolizine.

properties

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

4-phenylcyclopenta[c]quinolizine

InChI

InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-13-15-9-4-5-12-19(15)18-11-6-10-16(17)18/h1-13H

InChI Key

XXXIVJPSSXIDBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=C3N4C=CC=CC4=C2

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C3N4C=CC=CC4=C2

Origin of Product

United States

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